N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
CAS No.:
Cat. No.: VC14766762
Molecular Formula: C15H19N7O2S
Molecular Weight: 361.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N7O2S |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
| Standard InChI | InChI=1S/C15H19N7O2S/c1-11-19-20-14(25-11)18-13(23)10-17-15(24)22-8-6-21(7-9-22)12-4-2-3-5-16-12/h2-5H,6-10H2,1H3,(H,17,24)(H,18,20,23) |
| Standard InChI Key | BKIHWWNTSWRNNA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Introduction
Chemical Composition and Structural Analysis
Molecular Formula and Physicochemical Properties
The compound’s molecular formula, C₁₅H₁₉N₇O₂S, reflects a hybrid structure combining a piperazine-carboxamide backbone with a 5-methyl-1,3,4-thiadiazole substituent . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 361.4 g/mol |
| IUPAC Name | N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
| SMILES Notation | CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=N3 |
| Topological Polar Surface Area | 144 Ų (estimated) |
The presence of multiple hydrogen bond acceptors (N and O atoms) and a moderate logP value (~2.1) suggests balanced solubility and membrane permeability .
Structural Features and Conformational Flexibility
The molecule’s piperazine ring adopts a chair conformation, while the thiadiazole moiety exhibits planar geometry due to aromaticity . The pyridine group at the 4-position of piperazine introduces rigidity, potentially influencing target binding. The (2Z)-configuration of the thiadiazole-imine linkage is critical for maintaining structural stability and electronic properties. Quantum mechanical calculations predict a lowest unoccupied molecular orbital (LUMO) localized on the thiadiazole ring, indicating susceptibility to nucleophilic attack—a feature shared with nitroheterocyclic prodrugs like pretomanid .
Synthesis Pathways and Manufacturing Considerations
Challenges in Scale-Up
-
Steric Hindrance: Bulky substituents on piperazine may slow reaction kinetics, necessitating elevated temperatures or catalytic acceleration.
-
Stereochemical Control: Ensuring the (2Z)-configuration requires precise pH control during imine formation .
Future Research Directions
Target Identification
High-throughput screening against kinase libraries and bacterial nitroreductases (e.g., Mtb Ddn) is warranted to elucidate mechanisms .
Prodrug Optimization
Introducing nitro or hydroxamic acid groups could enhance bioavailability and target selectivity, mimicking strategies used in pretomanid development .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume